Parathion-ethyl D10
Description
Chemical Identity and Nomenclature
This compound is systematically identified by the Chemical Abstracts Service number 350820-04-1, distinguishing it from its non-deuterated counterpart which carries the identifier 56-38-2. The compound's molecular formula is represented as C10H4D10NO5PS, reflecting the substitution of ten hydrogen atoms with deuterium isotopes. This isotopic modification results in a molecular weight of 301.32 daltons, representing an increase of approximately 10 daltons compared to the parent compound.
The International Union of Pure and Applied Chemistry nomenclature for this compound is (4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane. Alternative systematic names include O,O-Diethyl-d10 O-(4-nitrophenyl) phosphorothioate and Phosphorothioic acid, O,O-di(ethyl-1,1,2,2,2-d5) O-(4-nitrophenyl) ester. The compound is also referenced in scientific literature and commercial applications as Parathion-d10 and Parathion-ethyl-d10.
The deuterium substitution pattern in this compound specifically targets the ethyl groups of the organophosphate structure, where each ethyl group contains five deuterium atoms replacing the original hydrogen atoms. This strategic placement ensures that the deuterated compound maintains the essential chemical properties of the parent molecule while providing the necessary mass difference for analytical applications.
Historical Context and Development of Deuterated Analogs
The development of deuterated compounds for analytical and pharmaceutical applications represents a significant advancement in modern chemistry that emerged from fundamental isotope research. Deuterium was discovered by Harold Urey in 1931, an achievement that earned him the Nobel Prize in Chemistry in 1934. This discovery laid the groundwork for understanding isotope effects and their potential applications in various fields of chemistry and medicine.
The concept of deuterated drugs and analytical standards evolved through the recognition of the kinetic isotope effect, whereby deuterium-containing compounds exhibit significantly different rates of metabolism compared to their hydrogen analogs. This phenomenon occurs because deuterium forms stronger bonds than hydrogen, leading to altered reaction kinetics and potentially improved pharmacological or analytical properties. The application of this principle extends beyond pharmaceutical development to encompass analytical chemistry, where deuterated compounds serve as ideal internal standards.
Historical patent activity demonstrates the longstanding recognition of deuteration's analytical value. The first patents for deuterated molecules in the United States were granted in the 1970s, establishing the foundational intellectual property framework for this technology. Subsequently, extensive patent portfolios were developed by various inventors and companies, with notable contributions from researchers such as Tung, Gant, and Czarnik, who filed numerous applications for deuterated versions of existing compounds from 2005 onwards. These patents were assigned to companies including Concert, Auspex, Protia, Deuteria, and Deuterx, indicating the commercial viability and scientific importance of deuterated analytical standards.
The pharmaceutical industry's early recognition of deuteration's potential is evidenced by patents from major companies claiming therapeutic uses of deuterated drugs with improved pharmacokinetic properties and reduced toxicity. For instance, Reinhold described deuterated fluoroalanine derivatives for antimicrobial therapy, while McCarty documented the use of deuterated halothane with lowered hepatic toxicity. These early developments established prior art for using deuteration to modify both pharmacokinetics and toxicity profiles, principles that later influenced the development of analytical standards like this compound.
Role in Modern Analytical Chemistry
This compound functions as a sophisticated analytical tool in contemporary mass spectrometry applications, particularly in the quantitative determination of organophosphate pesticides in complex matrices. The compound serves primarily as an internal standard in isotope dilution mass spectrometry, a technique that leverages the near-identical physical and chemical properties of isotopically labeled compounds compared to their non-labeled analogs. This similarity ensures that both the target analyte and the deuterated standard exhibit identical behavior during sample preparation and analytical procedures, thereby compensating for matrix effects and analytical losses.
The implementation of this compound in pesticide residue analysis addresses critical challenges in environmental and food safety testing. Matrix effects, which commonly compromise the accuracy of liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry analyses, are effectively mitigated through the use of this deuterated internal standard. By spiking samples with this compound before extraction and analysis, analytical scientists can determine and compensate for analyte losses that would otherwise lead to biased quantitative results.
The compound's analytical utility extends across multiple instrumental platforms and separation techniques. In gas chromatography-tandem mass spectrometry applications, this compound provides distinct mass transitions at m/z 301.1→83.0 and 301.1→115.1, enabling unambiguous identification and quantification. These mass transitions are sufficiently separated from those of the parent compound to prevent spectral interference while maintaining similar chromatographic retention times for co-elution.
Liquid chromatography-mass spectrometry applications also benefit from the incorporation of this compound as an internal standard. The compound's behavior in reversed-phase chromatographic systems mirrors that of the target analyte, ensuring consistent analytical performance across different sample types and analytical conditions. The selected reaction monitoring transitions used in these applications provide high specificity and sensitivity, essential for detecting trace levels of organophosphate residues in complex biological and environmental matrices.
The practical implementation of this compound in analytical laboratories involves careful consideration of storage conditions and solution preparation. The compound is typically supplied as solutions in acetone at concentrations of 100 micrograms per milliliter, stored under controlled temperature conditions to maintain stability. Stock solutions are prepared in methanol at concentrations ranging from 700 micrograms per milliliter for routine applications to more dilute working solutions as required by specific analytical methods.
Properties
IUPAC Name |
(4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCNCVORNKJIRZ-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746784 | |
| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350820-04-1 | |
| Record name | O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350820-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Deuterated Precursor Synthesis
The synthesis begins with the preparation of deuterated diethyl dithiophosphoric acid. Conventional parathion-ethyl synthesis uses ethanol to form diethyl dithiophosphoric acid, but for the deuterated variant, fully deuterated ethanol (CD₃CD₂OD) is employed. This substitution ensures that all hydrogens in the ethyl groups are replaced by deuterium:
The resulting diethylthiophosphoryl chloride retains the deuterium labels, which are preserved through subsequent reaction steps.
Coupling with Sodium 4-Nitrophenolate
The deuterated diethylthiophosphoryl chloride reacts with sodium 4-nitrophenolate to form this compound:
This step requires anhydrous conditions to prevent hydrolysis of the thiophosphoryl chloride intermediate. Reaction yields typically range from 65% to 75%, with isotopic purity exceeding 98%.
Purification and Quality Control
Chromatographic Purification
Crude this compound undergoes high-performance liquid chromatography (HPLC) to separate non-deuterated impurities. A reversed-phase C18 column with acetonitrile-water (70:30 v/v) mobile phase achieves baseline separation, as evidenced by retention times of 11.96 minutes for this compound in GC/MS/MS analyses.
Isotopic Purity Assessment
Mass spectrometry confirms deuterium incorporation. The molecular ion cluster for this compound (m/z 301.32) shows a 10 Da shift compared to non-deuterated parathion-ethyl (m/z 291.26). Residual protiated species must be below 2% to meet internal standard requirements.
Analytical Applications in Pesticide Residue Analysis
Role in QuEChERS Workflows
This compound is added to avocado homogenates at the extraction stage to correct for matrix effects and analyte loss. Its recovery rates (85–110%) validate method accuracy, particularly for lipophilic pesticides like DDT and permethrin.
Chemical Reactions Analysis
Types of Reactions
Parathion-ethyl D10 undergoes several types of chemical reactions, including:
Oxidation: Conversion to its oxon analog.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the ethoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Often employs nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Produces paraoxon-ethyl D10.
Reduction: Yields amino derivatives.
Substitution: Forms various substituted phosphorothioates.
Scientific Research Applications
Environmental Analysis
Parathion-ethyl D10 is utilized as a standard in environmental monitoring and analysis. Its isotopic labeling allows for precise tracking and quantification of pesticide residues in various matrices, including soil and water.
Key Applications:
- Soil and Water Testing: this compound is employed to assess the residual concentration of pesticides in agricultural soils. Studies indicate that its adsorption characteristics vary with soil types and pH levels, impacting its persistence and mobility in the environment .
- SPME Techniques: Solid-phase microextraction (SPME) methods using this compound have been developed for detecting organophosphate pesticides in water samples. This technique enhances sensitivity and selectivity during gas chromatography-mass spectrometry (GC-MS) analyses .
Agricultural Practices
In agriculture, this compound serves as a reference compound for evaluating the efficacy of pest control measures.
Key Applications:
- Pest Control Efficacy Studies: Research has demonstrated that this compound can be used to assess the effectiveness of various pest control strategies against target insect populations. Its toxicity profile aids in understanding the risks associated with organophosphate use .
- Residual Studies: The compound is crucial in studies investigating the degradation rates of pesticides in different soil types, helping to inform sustainable agricultural practices .
Toxicological Research
The compound's neurotoxic effects have made it a subject of extensive toxicological research.
Key Findings:
- Neurotoxicity Studies: this compound has been shown to induce significant cytotoxic effects in neuronal cell lines, highlighting its potential as a model compound for studying organophosphate-induced neurotoxicity. Research indicates that it inhibits acetylcholinesterase activity more effectively than other organophosphates, making it a critical compound for understanding mechanisms of toxicity .
- Oxidative Stress Research: Studies have linked exposure to this compound with increased reactive oxygen species (ROS) generation and lipid peroxidation in neuronal cells, contributing to our understanding of oxidative stress pathways involved in pesticide toxicity .
Table 1: Adsorption Characteristics of this compound
| Soil Type | pH Level | Adsorption Efficiency (%) |
|---|---|---|
| Agricultural Soil | 4 | 72 |
| Agricultural Soil | 7 | 83 |
| Agricultural Soil | 10 | 75 |
| Barren Soil | 4 | 60 |
| Barren Soil | 7 | 79 |
| Barren Soil | 10 | 70 |
Table 2: Toxicity Comparison of Parathion Compounds
| Compound | IC50 (µg/ml) | AChE Inhibition (%) |
|---|---|---|
| Parathion | 5.0 | 80 |
| Ethyl-parathion | 2.0 | 90 |
| This compound | 1.5 | 95 |
Case Studies
Case Study 1: Environmental Impact Assessment
A study conducted on agricultural lands revealed that this compound residues were significantly higher in soils treated with conventional pesticides compared to organic practices. The research highlighted the need for monitoring and regulation of organophosphate use to mitigate environmental risks.
Case Study 2: Neurotoxic Effects on Human Health
Research involving human neuronal cell lines demonstrated that exposure to this compound resulted in increased apoptosis and oxidative stress markers. This study underscores the potential health risks associated with occupational exposure to organophosphates.
Mechanism of Action
Parathion-ethyl D10 exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission and subsequent neurotoxicity .
Comparison with Similar Compounds
Structural and Chemical Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Parathion-ethyl D10 | C₁₀H₄D₁₀NO₅PS | 301.32 | 350820-04-1 | Deuterated ethyl groups (-CD₂CD₃); used as an analytical reference standard |
| Parathion-ethyl | C₁₀H₁₄NO₅PS | 291.26 | 56-38-2 | Parent compound; highly toxic organophosphate insecticide |
| Parathion-methyl D6 | C₈H₄D₆NO₅PS | 269.24 | 1353867-99-8 | Deuterated methyl groups (-CD₃); used for Parathion-methyl quantification |
| Parathion-methyl | C₈H₁₀NO₅PS | 263.21 | 298-00-0 | Methyl analog of Parathion-ethyl; lower molecular weight and toxicity |
Key Differences :
- Deuterium Substitution : this compound and Parathion-methyl D6 differ in the position and number of deuterium atoms. The former targets ethyl groups, while the latter substitutes methyl groups .
- Toxicity: Non-deuterated Parathion-ethyl (LD₅₀: ~2–3 mg/kg in rats) is significantly more toxic than its deuterated counterpart, which is used in trace amounts for analytical purposes .
- Analytical Utility : Deuterated analogs exhibit distinct mass spectral profiles. For example, this compound produces a molecular ion at m/z 301, whereas Parathion-ethyl appears at m/z 291, aiding differentiation .
Functional and Regulatory Comparisons
- Applications: this compound: Critical for validating pesticide residue analysis in food and environmental samples (e.g., detecting residues on fruit surfaces via nano-sensors ). Parathion-methyl D6: Used to quantify methyl analogs in studies monitoring pesticide degradation .
- Stability: Deuterated compounds exhibit similar chemical stability to their non-deuterated forms but with slightly altered retention times in chromatographic methods due to isotopic effects .
- Regulatory Status: Non-deuterated Parathion-ethyl is banned or restricted in many countries due to acute toxicity . Deuterated versions, however, are classified as reference materials and handled under laboratory safety protocols .
Research Findings
- Biodegradation : Acinetobacter sp. D10 degrades Parathion-ethyl at a rate of 83.1% in 24 hours under optimal conditions (pH 6.0–7.0, 28°C). Deuterated analogs are used to trace metabolic pathways without isotopic interference .
- Immunoassays: Anti-parathion antibodies show <6% cross-reactivity with Parathion-methyl, underscoring the structural specificity required for accurate detection .
- Environmental Persistence: this compound aids in studying the compound’s half-life in soil and water, revealing degradation products like para-nitrophenol .
Biological Activity
Parathion-ethyl D10 is a derivative of the organophosphate pesticide parathion, known for its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE). This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological profile, and relevant case studies.
This compound has the chemical formula and is characterized by its high solubility in water and lipophilicity, which facilitates its absorption in biological systems. The compound acts as a potent inhibitor of AChE, leading to an accumulation of acetylcholine in synaptic clefts, which results in overstimulation of cholinergic receptors.
Mechanisms of Neurotoxicity
The neurotoxic effects are mediated through several pathways:
- Inhibition of AChE : this compound inhibits AChE activity, leading to prolonged neurotransmitter action.
- Oxidative Stress : Exposure to this compound has been shown to increase reactive oxygen species (ROS), contributing to cellular damage. In vitro studies on human neuroblastoma cells (SH-SY5Y) demonstrated significant increases in ROS at concentrations as low as 5 µg/ml, with a notable reduction in mitochondrial membrane potential (MMP) observed at 10 µg/ml .
| Concentration (µg/ml) | ROS Increase | MMP Reduction (%) | Apoptosis Indicator |
|---|---|---|---|
| 0 | Control | - | - |
| 5 | Significant | - | Yes |
| 10 | Highly Significant | 58.2 | Yes |
Toxicological Profile
The toxicological profile of this compound indicates acute toxicity levels that pose significant health risks. The compound is classified as highly toxic with an LD50 value indicating that even small doses can be lethal. Studies have shown that exposure can lead to severe cholinergic symptoms, including respiratory distress and neurological impairment .
Case Studies
- Occupational Exposure : A study involving workers at a manufacturing plant reported significant reductions in red blood cell cholinesterase activity following exposure to this compound. At concentrations as low as 0.015 mg/m³, enzyme activity was inhibited by up to 56% .
- In Vitro Studies : Research using HepaRG cells demonstrated that this compound significantly inhibited cytochrome P450 3A4 activity, which is crucial for drug metabolism. The effective concentration required for a 50% inhibition was found to be 1.2 µM . This suggests that this compound not only affects cholinergic systems but also interferes with metabolic processes.
Research Findings
Recent studies have highlighted the need for alternative screening methods for organophosphate neurotoxicity due to ethical concerns surrounding animal testing. The use of human cell lines such as SH-SY5Y has been validated as an effective model for assessing neurotoxic effects and oxidative stress responses associated with organophosphate exposure .
Summary of Key Findings
- Neurotoxicity : this compound exhibits potent neurotoxic effects through AChE inhibition and oxidative stress induction.
- Cellular Impact : Significant increases in ROS and apoptosis markers were observed in neuronal cell lines exposed to the compound.
- Metabolic Interference : The compound affects cytochrome P450 enzymes, indicating broader implications for drug metabolism and potential interactions with other xenobiotics.
Q & A
Q. What analytical methods are recommended for quantifying Parathion-ethyl D10 in environmental samples, and how are they optimized?
this compound, a deuterated internal standard, is typically quantified using gas chromatography-tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring (MRM). Key parameters include dwell time (e.g., 28 ms per transition) and data acquisition speed (~3.5 cycles per segment) to ensure ≥15 data points per peak for reliable integration . Sample preparation often involves QuEChERS extraction or solid-phase microextraction (SPME) with polyacrylate fibers, optimized to minimize matrix interference . For water samples, SPME with 85 μm polyacrylate fibers achieves high recovery rates by balancing adsorption time and solvent desorption conditions .
Q. How should researchers prepare biological or environmental samples containing this compound to ensure reproducibility?
Standardized protocols include homogenizing samples (e.g., fish muscle) with dichloromethane and anhydrous sodium sulfate, followed by purification via Sep-Pak silica columns. Evaporation under vacuum at 40°C preserves analyte integrity, and reconstitution in ethanol or acetone ensures compatibility with GC-MS/MS systems . For plant matrices, freeze-drying and grinding to ≤1 mm particle size improve extraction efficiency .
Q. What quality control measures are critical when using this compound as an internal standard?
Ensure batch-specific certification of purity (>99%) and stability (e.g., storage at -20°C to prevent degradation) . Include procedural blanks, spike-recovery tests (target: 70–120%), and matrix-matched calibration curves to correct for ionization suppression/enhancement in GC-MS/MS . Regular verification of retention time windows (±0.1 min) and ion ratio tolerances (≤20% deviation) is essential .
Advanced Research Questions
Q. How can researchers address matrix effects when analyzing this compound in complex tobacco or agricultural samples?
Matrix effects are mitigated using deuterated analogs like this compound itself as internal standards, which co-elute with target analytes to normalize variability . For highly lipid-rich matrices (e.g., fish), perform additional clean-up with Florisil or C18 cartridges after extraction . Validate methods using spike-and-recovery experiments across concentration ranges (e.g., 0.01–1.0 mg/kg) and report limits of detection (LOD) and quantification (LOQ) with confidence intervals .
Q. What statistical approaches are suitable for resolving contradictory data in environmental fate studies of this compound?
Non-parametric tests (e.g., Mann-Whitney, Kruskal-Wallis) are recommended for non-normally distributed data, common in environmental monitoring due to outliers and censored values (e.g., <LOQ results) . Principal Component Analysis (PCA) can identify spatial or temporal contamination patterns, as demonstrated in studies of organophosphate residues in aquatic systems . For longitudinal studies, mixed-effects models account for repeated measures and covariates like temperature or pH .
Q. How can researchers optimize method validation for this compound in multi-residue pesticide analysis?
Validate linearity across ≥5 concentration levels (R² ≥0.99) and assess precision via intra-/inter-day repeatability (RSD ≤15%) . Include cross-validation with alternative methods (e.g., LC-MS/MS) to confirm specificity. For regulatory compliance, adhere to ISO 17025 guidelines, documenting uncertainty budgets for LOQ (e.g., 0.032 mg/kg in fish) .
Q. What experimental design considerations are critical for tracing this compound degradation products in soil or water?
Use controlled mesocosm studies with isotopically labeled this compound to track hydrolysis (e.g., pH-dependent conversion to paraoxon) and photodegradation pathways . Employ high-resolution mass spectrometry (HRMS) to identify unknown metabolites via suspect screening and fragmentation libraries . Field studies should incorporate spatial sampling grids and account for soil organic carbon content, which influences adsorption kinetics .
Methodological Guidance
- Data Interpretation : Always compare results against historical datasets (e.g., NIST reference spectra ) and validate findings using open-source tools like mzCloud or METLIN .
- Ethical Compliance : For studies involving human biospecimens, disclose deuterated compound safety data and obtain ethics approvals per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
